2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene
Description
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a bromine atom at position 2, a difluoromethyl group at position 4, and a trifluoromethyl group at position 1 (Figure 1). This compound is a halogenated benzene derivative with multiple fluorine-containing substituents, which confer unique electronic and steric properties. It is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research due to the combined effects of bromine (a good leaving group) and fluorinated moieties (enhancing metabolic stability and lipophilicity) .
Properties
Molecular Formula |
C8H4BrF5 |
|---|---|
Molecular Weight |
275.01 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrF5/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H |
InChI Key |
UTQXOXFICUQEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene typically involves the bromination of a precursor compound, followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the benzene ring. Subsequent reactions with difluoromethyl and trifluoromethyl reagents under controlled conditions yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the reactivity and selectivity of the compound. These groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the overall reaction pathway and outcome.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₄BrF₅
- CAS Number : Referenced under code 10-F783503 in commercial catalogs .
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorinated groups influence electron density and steric hindrance.
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of polyfluorinated bromobenzenes. Below is a comparative analysis with key analogs:
Pharmaceutical Relevance
Limitations
- Synthetic Challenges : Steric hindrance from multiple fluorinated groups can reduce reaction yields. For example, the target compound’s synthesis is less efficient (53% yield in analogous protocols) compared to simpler bromobenzenes .
Biological Activity
2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and multiple fluorine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of 275.01 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The unique arrangement of halogen atoms in 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene significantly influences its chemical reactivity. It can participate in various reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups.
- Oxidation Reactions : The difluoromethyl group can undergo oxidation to form carboxylic acids.
- Reduction Reactions : The trifluoromethyl group can be reduced under specific conditions.
These reactions make it a valuable intermediate for synthesizing pharmaceuticals and agrochemicals .
Biological Activity
Research on the biological activity of 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene indicates that compounds with similar structures often exhibit significant bioactivity, particularly in:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain pathogens, potentially serving as an antifungal agent .
- Enzyme Inhibition : The halogenated structure allows it to interact with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes .
The mechanism of action for 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene likely involves non-covalent interactions such as halogen bonding and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Case Studies and Research Findings
Several studies have explored the biological implications of fluorinated compounds similar to 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene:
- Fluorinated Compounds in Drug Development : Research highlights that the inclusion of trifluoromethyl groups can enhance the metabolic stability and bioactivity of drug candidates. For instance, compounds containing trifluoromethyl groups have shown improved potency against targets like reverse transcriptase .
- Antifungal Properties : A comparative study indicated that halogenated aromatic compounds could exhibit antifungal activities through enzyme inhibition mechanisms. The specific interactions with fungal enzymes were analyzed, showcasing potential therapeutic applications .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Bromo-4-(difluoromethyl)-1-(trifluoromethyl)benzene | Potential antifungal | Enzyme inhibition |
| 3,5-bis(trifluoromethyl)benzonitrile | Anticancer activity | Modulation of protein interactions |
| Ubrogepant | Migraine treatment | Targeting serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
